molecular formula C10H9F3O B1302143 4'-Ethyl-2,2,2-trifluoroacetophenone CAS No. 73471-96-2

4'-Ethyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302143
CAS No.: 73471-96-2
M. Wt: 202.17 g/mol
InChI Key: ISFVKKPXBGQFRW-UHFFFAOYSA-N
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Description

4’-Ethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C10H9F3O. It is classified as a ketone and is known for its unique trifluoromethyl group attached to the acetophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-ethylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by workup and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4’-Ethyl-2,2,2-trifluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves distillation and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Ethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the ethyl group.

    4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure with a methyl group instead of an ethyl group.

    4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of an ethyl group

Uniqueness

4’-Ethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFVKKPXBGQFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374556
Record name 4'-Ethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73471-96-2
Record name 4'-Ethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73471-96-2
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